molecular formula C15H48N6O21P7+ B12724896 (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt CAS No. 84852-22-2

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt

Cat. No.: B12724896
CAS No.: 84852-22-2
M. Wt: 865.4 g/mol
InChI Key: ZJMZTCXRQIYCFQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt is a complex phosphonic acid derivative. It is known for its strong chelating properties and is used in various industrial and scientific applications. The compound has a molecular formula of C15H48N6O21P7+ and a molecular weight of 865.385547 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt typically involves the reaction of phosphonomethyl imino bis(ethylene nitrilobis(methylene)) with phosphorous oxychloride or phosphorous trichloride under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the product is then converted to its ammonium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. Safety measures are essential due to the reactivity of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids .

Scientific Research Applications

Chemistry

In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt is used as a chelating agent. It can bind to metal ions, making it useful in various analytical and synthetic applications .

Biology

In biological research, the compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it valuable in experiments involving metal-dependent enzymes and proteins .

Medicine

Its ability to chelate metal ions can be exploited to design drugs that target specific metal ions in the body .

Industry

Industrially, the compound is used in water treatment processes to remove metal ions from water. It is also used in the production of detergents and cleaning agents due to its ability to bind to metal ions and prevent their interference with cleaning processes .

Mechanism of Action

The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process involves the coordination of the metal ion by the phosphonic acid groups, forming a stable ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The ammonium salt form of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is unique due to its specific solubility properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where other salts may not be as effective .

Properties

CAS No.

84852-22-2

Molecular Formula

C15H48N6O21P7+

Molecular Weight

865.4 g/mol

IUPAC Name

azanium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C15H44N5O21P7.H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);1H3/p+1

InChI Key

ZJMZTCXRQIYCFQ-UHFFFAOYSA-O

Canonical SMILES

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.